1-Cloro-2-metil-3,4-dinitrobenceno

Descripción general

Descripción

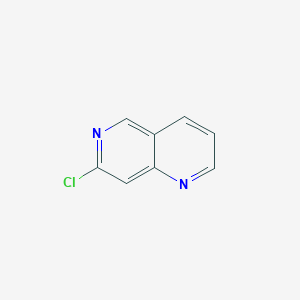

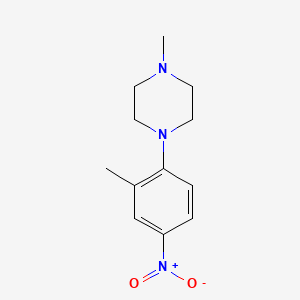

“1-Chloro-2-methyl-3,4-dinitrobenzene” is a chemical compound with the molecular formula C7H5ClN2O4 . It has a molecular weight of 216.58 .

Synthesis Analysis

The synthesis of “1-Chloro-2-methyl-3,4-dinitrobenzene” can involve a nucleophilic aromatic substitution reaction . This reaction involves the displacement of a substituent in an aromatic ring by a nucleophile. For example, the displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine occurs readily in ethanol solution at room temperature .Molecular Structure Analysis

The molecular structure of “1-Chloro-2-methyl-3,4-dinitrobenzene” can be represented by the InChI code: 1S/C7H5ClN2O4/c1-4-5(8)2-3-6(9(11)12)7(4)10(13)14/h2-3H,1H3 .Chemical Reactions Analysis

“1-Chloro-2-methyl-3,4-dinitrobenzene” can undergo nucleophilic aromatic substitution reactions . These reactions involve the replacement of one of the substituents in the aromatic ring by a nucleophile .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Chloro-2-methyl-3,4-dinitrobenzene” include a molecular weight of 216.58 and a molecular formula of C7H5ClN2O4 .Aplicaciones Científicas De Investigación

Detección y Determinación de Compuestos de Piridina

1-Cloro-2-metil-3,4-dinitrobenceno se utiliza como reactivo para detectar y determinar compuestos de piridina. Esta aplicación es significativa en el análisis químico y la investigación donde las estructuras de piridina son de interés .

Evaluación del Glutatión Intracelular de Eritrocitos (GSH)

Este compuesto se ha utilizado como agente alquilante para evaluar el agotamiento del glutatión intracelular de eritrocitos (GSH), lo cual es importante para estudiar el estrés oxidativo y los procesos celulares relacionados .

Inhibición de la Reductasa de Tioredoxina Humana

Actúa como un inhibidor irreversible de la reductasa de tioredoxina humana, una enzima involucrada en muchos procesos celulares, incluido el crecimiento celular y la apoptosis .

Sustrato en Ensayos de Actividad Enzimática de GST

This compound se utiliza como sustrato en ensayos de actividad enzimática de glutatión S-transferasas (GST), que son cruciales para comprender la cinética enzimática y el metabolismo de fármacos .

Mecanismo De Acción

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

1-Chloro-2-methyl-3,4-dinitrobenzene plays a significant role in biochemical reactions, particularly as an alkylating agent. It interacts with enzymes, proteins, and other biomolecules, leading to various biochemical effects. One notable interaction is with glutathione S-transferase, an enzyme involved in detoxification processes. 1-Chloro-2-methyl-3,4-dinitrobenzene acts as a substrate for this enzyme, forming conjugates with glutathione, which are then excreted from the cell. This interaction highlights the compound’s role in cellular detoxification mechanisms .

Cellular Effects

The effects of 1-Chloro-2-methyl-3,4-dinitrobenzene on cells are diverse and depend on the cell type and concentration used. In general, this compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to deplete intracellular glutathione levels, leading to oxidative stress and potential cell damage. Additionally, 1-Chloro-2-methyl-3,4-dinitrobenzene can affect cell proliferation and apoptosis, making it a valuable tool for studying these processes in various cell types .

Molecular Mechanism

At the molecular level, 1-Chloro-2-methyl-3,4-dinitrobenzene exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic sites on biomolecules, leading to enzyme inhibition or activation. For example, it irreversibly inhibits human thioredoxin reductase, an enzyme involved in maintaining cellular redox balance. This inhibition disrupts the redox state of the cell, leading to oxidative stress and potential cell death. Additionally, 1-Chloro-2-methyl-3,4-dinitrobenzene can induce changes in gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Chloro-2-methyl-3,4-dinitrobenzene can change over time due to its stability and degradation. The compound is relatively stable when stored under dry conditions at room temperature. Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to 1-Chloro-2-methyl-3,4-dinitrobenzene can lead to sustained oxidative stress and chronic cellular damage. In vitro and in vivo studies have shown that prolonged exposure can result in significant alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 1-Chloro-2-methyl-3,4-dinitrobenzene in animal models are dose-dependent. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity. Studies have shown that high doses of 1-Chloro-2-methyl-3,4-dinitrobenzene can cause severe oxidative stress, tissue damage, and even death in animal models. It is essential to determine the appropriate dosage to avoid adverse effects while achieving the desired biochemical outcomes .

Metabolic Pathways

1-Chloro-2-methyl-3,4-dinitrobenzene is involved in various metabolic pathways, primarily related to detoxification. It interacts with enzymes such as glutathione S-transferase, leading to the formation of glutathione conjugates. These conjugates are then transported out of the cell and excreted. The compound can also affect metabolic flux and metabolite levels by altering the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

Within cells and tissues, 1-Chloro-2-methyl-3,4-dinitrobenzene is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its interaction with vacuolar membrane transporters can affect its distribution within plant cells .

Propiedades

IUPAC Name |

1-chloro-2-methyl-3,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O4/c1-4-5(8)2-3-6(9(11)12)7(4)10(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTLFULGOMUAMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70579152 | |

| Record name | 1-Chloro-2-methyl-3,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70579152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

290353-56-9 | |

| Record name | 1-Chloro-2-methyl-3,4-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=290353-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-methyl-3,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70579152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-2-methyl-3,4-dinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 2-bromo-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B1356894.png)

![2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine](/img/structure/B1356895.png)